REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH3:12].[O:13]1CCOCC1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH:12]=[O:13]
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Name
|
|
Quantity
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16.04 g
|
Type
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reactant
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Smiles
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ClC=1C=C2C(=CC=NC2=CC1)C
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Name
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SeO2
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Quantity
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13 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated selenium was filtered off
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Type
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CUSTOM
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Details
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the filtrate was evaporated to dryness in vacuo
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Type
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FILTRATION
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Details
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filtered through a short plug of silica gel
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
to give a light brown solid
|
Type
|
CUSTOM
|
Details
|
Further purification
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Type
|
CUSTOM
|
Details
|
by crystallization (EtOAc/Hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CC=NC2=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |